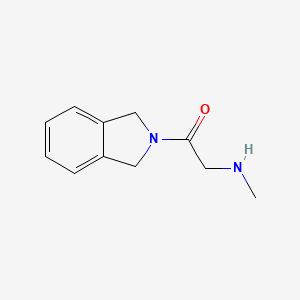

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one

Description

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one is a heterocyclic compound featuring a 2,3-dihydroisoindole moiety linked to a ketone group and a methylamino substituent.

Key structural attributes:

- Isoindole core: A partially saturated bicyclic system enhancing stability.

- Ketone functionality: Polar carbonyl group influencing solubility and reactivity.

- Methylamino substituent: A secondary amine that may confer biological activity or serve as a site for further derivatization.

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-6-11(14)13-7-9-4-2-3-5-10(9)8-13/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXYZTSVXYCZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one, also known as a derivative of isoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for further pharmacological studies.

The compound's molecular formula is with a molecular weight of 240.73 g/mol. It exists primarily in its hydrochloride form, which enhances solubility and stability, essential for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClN2O |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 1-(1,3-dihydroisoindol-2-yl)-2-(methylamino)propan-1-one; hydrochloride |

| InChI Key | ODCFZHJZCBMSFI-UHFFFAOYSA-N |

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors in the body. The isoindoline structure is known for its versatility in forming hydrogen bonds and engaging in π-π stacking interactions, which may facilitate binding to biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with isoindoline derivatives:

1. Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 62.5 µg/mL against E. coli .

2. Antiproliferative Effects

Isoindoline derivatives have demonstrated antiproliferative effects on cancer cell lines. For example, studies involving similar compounds have reported IC50 values ranging from 200 to 300 µg/mL against HeLa (cervical cancer) and A549 (lung cancer) cell lines, indicating moderate cytotoxicity .

3. Neuroprotective Properties

There is emerging evidence suggesting that isoindoline derivatives may possess neuroprotective effects. These compounds could potentially modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of isoindoline derivatives, researchers isolated several compounds from plant extracts that were structurally similar to this compound. These compounds were tested against both gram-positive and gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics.

Case Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects of isoindoline derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at concentrations of around 250 µg/mL, suggesting their potential as therapeutic agents in oncology.

Scientific Research Applications

Chemistry

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new chemical entities with desired properties.

Biology

The compound is utilized as a probe in biological studies to investigate pathways involving isoindoline derivatives. Its interactions with biological targets can provide insights into cellular mechanisms and disease processes.

Medicine

Due to its structural similarity to known bioactive compounds, this isoindoline derivative has potential therapeutic applications. Research indicates that it may exhibit:

- Antidepressant effects: Similarities to psychoactive compounds suggest it could influence neurotransmitter systems.

- Anti-cancer properties: Preliminary studies show promise in inhibiting tumor growth.

Industry

In industrial applications, this compound is explored for developing new materials and as an intermediate in chemical manufacturing processes.

Data Tables

Case Study 1: Antidepressant Activity

A study explored the effects of various isoindoline derivatives on serotonin reuptake inhibition. The results indicated that compounds similar to this compound showed significant activity comparable to established antidepressants.

Case Study 2: Anti-cancer Properties

Research conducted on isoindoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells, suggesting its potential as an anti-cancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Isoindole-Based Ethanones

Key Insights :

- Electron-donating vs.

- Aromatic vs. aliphatic substituents : Phenyl or indenyl groups (e.g., ) may enhance lipophilicity, affecting membrane permeability in biological systems.

Comparison :

- The target compound’s methylamino group may require reductive amination of a ketone precursor with methylamine, a method used for analogous amines .

- Advanced analytical techniques (e.g., HRMS, NMR) are critical for verifying structural integrity across all analogs .

Table 3: Property Comparison

Key Findings :

Preparation Methods

Isoindoline Core Synthesis

The isoindoline ring system (2,3-dihydro-1H-isoindol-2-yl) is commonly synthesized via cyclization strategies starting from ortho-substituted benzene derivatives. A typical approach involves:

- Starting from ortho-halogenated benzylamines or ortho-substituted benzaldehydes.

- Cyclization under reductive or acidic conditions to form the saturated isoindoline ring.

- Protection/deprotection steps as needed (e.g., BOC protection).

One documented method for related isoindoline ethanone derivatives involves hydrogen chloride treatment in 1,4-dioxane/water at room temperature for extended periods (e.g., 16 hours) to achieve ring closure and functionalization.

Specific Preparation Methods Reported

Method Based on Acylation of Isoindoline Derivatives

Step 1: Synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one via cyclization of appropriate precursors under acidic conditions (e.g., HCl in dioxane) to yield the isoindoline ethanone intermediate.

Step 2: Introduction of the methylamino group by reaction with methylamine or methylamino reagents, possibly via reductive amination or nucleophilic substitution on the ethanone carbonyl.

This approach benefits from the availability of isoindoline ethanone intermediates and mild reaction conditions.

Metal-Catalyzed Reductive Coupling and Asymmetric Synthesis

Recent advances in metal-catalyzed reactions provide alternative routes:

Photocatalytic enantioselective reductive coupling of aromatic aldehydes with nitrones to form vicinal hydroxyl amino alcohols, which can be further transformed into isoindoline derivatives.

Ruthenium-based asymmetric reductions of enone intermediates to achieve high enantiomeric excess in the final product.

Transition metal-catalyzed cross-coupling reactions (e.g., nickel or ruthenium catalysts) to assemble complex lactam and isoindoline frameworks with high regio- and stereo-selectivity.

These methods allow for stereochemical control and higher yields but may require specialized catalysts and conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The isoindoline ring system is a versatile scaffold often accessed via cyclization of ortho-substituted benzylamines or related precursors under acidic or reductive conditions.

The methylamino ethanone side chain can be introduced via nucleophilic substitution or reductive amination, with the choice depending on the availability of intermediates and desired stereochemistry.

Metal-catalyzed methods, especially those involving ruthenium and nickel catalysts, have shown promising results in achieving high yields and stereoselectivity, crucial for pharmaceutical applications.

Photocatalytic enantioselective reductive coupling represents a cutting-edge approach to assemble complex isoindoline derivatives with precise stereochemical control, although it requires specialized catalytic systems and conditions.

The synthesis routes are often adapted from related antidepressant and neurotransmitter inhibitor molecules, reflecting the compound’s potential bioactivity.

Q & A

What synthetic strategies are effective for preparing 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)ethan-1-one, and how can reaction intermediates be optimized?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. For example, indan-1-one derivatives are often synthesized via acid-catalyzed condensation of substituted amines with ketones, followed by reduction or alkylation steps . Key intermediates, such as 2-(methylamino)ethan-1-one derivatives, can be optimized by adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometric ratios to minimize side reactions. Monitoring via thin-layer chromatography (TLC) or in situ FTIR spectroscopy ensures intermediate stability .

How can computational modeling guide the prediction of physicochemical properties and reactivity of this compound?

Basic Research Question

Computational tools like Gaussian or COSMO-RS predict molecular polarity, solubility, and logP values. For instance, the compound’s topological polar surface area (TPSA) can be calculated to estimate membrane permeability (e.g., TPSA ≈ 62.3 Ų suggests moderate bioavailability) . Density Functional Theory (DFT) simulations assess reactive sites by analyzing electron density maps, identifying the isoindole ring and methylamino group as regions prone to nucleophilic attack . These models should be validated against experimental data (e.g., HPLC retention times) to refine accuracy .

What spectroscopic techniques are most reliable for structural elucidation, and how should conflicting data be resolved?

Advanced Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and connectivity. For example, coupling constants (J-values) between the methylamino group and adjacent protons resolve rotational conformers. Discrepancies between predicted and observed spectra may arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR or deuterated solvents to stabilize specific conformations . Mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., exact mass 190.1106 g/mol) and detects fragmentation patterns .

How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise in crystal growth?

Advanced Research Question

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For isoindole derivatives, crystals are often grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Challenges include polymorphism; lattice stacking variations can lead to divergent unit cell parameters. For example, a study of a related indan-1-one derivative revealed a triclinic crystal system (space group P1̄) with hydrogen bonding between the carbonyl group and adjacent NH moieties . Data contradictions (e.g., bond angle deviations >2°) should be cross-checked with DFT-optimized geometries .

What pharmacological targets are plausible for this compound, and how can structure-activity relationships (SAR) be explored?

Advanced Research Question

The compound’s isoindole scaffold resembles bioactive molecules targeting serotonin receptors or monoamine oxidases (MAOs). Preliminary SAR studies involve synthesizing analogs with substituents at the methylamino group (e.g., ethyl, cyclopropyl) and evaluating inhibitory potency via enzyme assays (e.g., MAO-A/B inhibition). Molecular docking (AutoDock Vina) predicts binding affinities to MAO-B’s flavin adenine dinucleotide (FAD) pocket, with ∆G values < -7 kcal/mol indicating strong interactions . Discrepancies between in silico and in vitro results may arise from solvation effects, necessitating free-energy perturbation (FEP) simulations .

How should researchers address discrepancies between theoretical and experimental logP values?

Advanced Research Question

Theoretical logP (e.g., XlogP ≈ 1.1) may deviate from experimental measurements due to ionization in aqueous buffers. To resolve this, use shake-flask experiments with octanol/water partitioning at physiological pH (7.4). Adjustments for ionic strength (e.g., 0.15 M NaCl) and counterion effects (e.g., HCl salts) improve accuracy. Discrepancies >0.5 log units warrant re-evaluation of computational parameters, such as atomic charge models in ChemAxon or ACD/Labs .

What strategies mitigate racemization during asymmetric synthesis of chiral analogs?

Advanced Research Question

Racemization at the methylamino group can occur under basic conditions. To prevent this, use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., BINAP-ruthenium complexes). Reaction monitoring via circular dichroism (CD) spectroscopy detects optical activity changes. For example, a 10% decrease in enantiomeric excess (ee) over 24 hours suggests suboptimal conditions, requiring lower temperatures (<0°C) or shorter reaction times .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. LC-MS analysis identifies degradation products (e.g., hydrolysis of the ketone to a carboxylic acid). Forced degradation under UV light (ICH Q1B guidelines) assesses photostability. A >5% loss in purity after 48 hours in SGF suggests the need for prodrug formulations .

What analytical workflows integrate metabolomics data to infer biotransformation pathways?

Advanced Research Question

Combine high-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., ¹³C-methylamino groups) to trace metabolites. Fragmentation trees (MS/MS) differentiate phase I (oxidation) and phase II (glucuronidation) products. For example, a metabolite with m/z 206.1058 (Δ +16 Da from parent) indicates hydroxylation. Pathway mapping via MetaboAnalyst 5.0 links metabolites to cytochrome P450 isoforms (e.g., CYP3A4) .

How can contradictory bioactivity data across cell lines be reconciled?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., HeLa vs. HEK293 cells) may stem from differential receptor expression or efflux pump activity (e.g., P-glycoprotein). Validate via knockdown models (siRNA targeting ABCB1) or competitive inhibition assays (verapamil). Cross-reference transcriptomic data (RNA-seq) to identify overexpressed targets in resistant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.